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molecular formula C9H11NO3 B8474159 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone

5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone

Cat. No. B8474159
M. Wt: 181.19 g/mol
InChI Key: NUCIHYDMJVTUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

3-(1,3-Dioxolan-2-yl)-1-pyridinium iodide (1.85 g, 6.31 mmol) was dissolved in water (40 mL). To this, a solution of potassium ferricyanide (22.9 g, 69.4 mmol) in water (50 mL) was added dropwise under a nitrogen atmosphere at 0° C. over 1 hour. To this, a solution of potassium hydroxide (55.9 g, 100 mmol) in water (9.5 mL) was added dropwise at the same temperature over 30 minutes. To this, toluene (65 mL) was added and the mixture was stirred at 40° C. for 30 minutes. Then, extraction with dichloromethane was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by column chromatography (hexane/ethyl acetate=1/1) to give a 73:27 mixture (933 mg, yield: 82%) of 1-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyridone and 1-methyl-3-(1,3-dioxolan-2-yl)-2(1H)-pyridone.
Name
1-methyl-3-(1,3-dioxolan-2-yl)-2(1H)-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,3-Dioxolan-2-yl)-1-pyridinium iodide
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
55.9 g
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
22.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[O:2]1CCOC1C1C=[NH+]C=CC=1.[OH-].[K+].C1(C)C=CC=CC=1.[CH3:22][N:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]2[O:33][CH2:32][CH2:31][O:30]2)[C:24]1=O>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:22][N:23]1[CH:24]=[C:25]([CH:29]2[O:33][CH2:32][CH2:31][O:30]2)[CH:26]=[CH:27][C:28]1=[O:2] |f:0.1,2.3,7.8.9.10|

Inputs

Step One
Name
1-methyl-3-(1,3-dioxolan-2-yl)-2(1H)-pyridone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=CC=C1)C1OCCO1)=O
Step Two
Name
3-(1,3-Dioxolan-2-yl)-1-pyridinium iodide
Quantity
1.85 g
Type
reactant
Smiles
[I-].O1C(OCC1)C=1C=[NH+]C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
55.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
65 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
22.9 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(C=CC(=C1)C1OCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 933 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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